3-Chloro-2-(4-methoxybenzyloxy)pyridine

Descripción general

Descripción

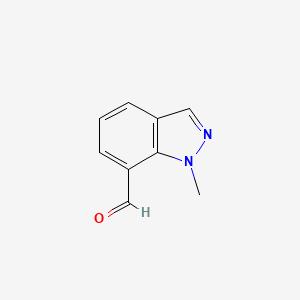

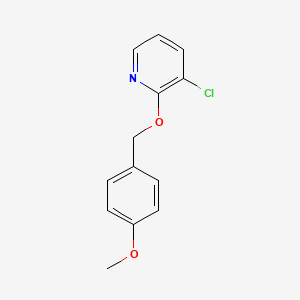

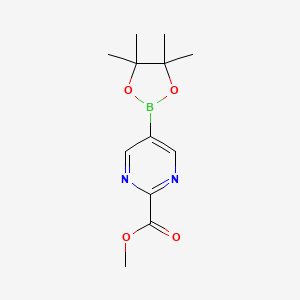

3-Chloro-2-(4-methoxybenzyloxy)pyridine, also known as 3-CMP, is an organic compound with a wide range of applications in scientific research. It has been used in various areas such as pharmaceuticals, biochemistry, and analytical chemistry. The compound has a molecular weight of 249.7 .

Molecular Structure Analysis

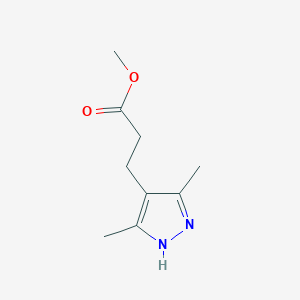

The molecular formula of this compound is C13H12ClNO2 . The structure includes a pyridine ring with a chlorine atom at the 3rd position and a methoxybenzyloxy group at the 2nd position .Chemical Reactions Analysis

This compound has been found to react with hydroxy groups to give PMB ethers, which are used in catalysis. More detailed information about its chemical reactions is not available from the search results.Aplicaciones Científicas De Investigación

Chemical Reactions and Synthesis Methods :

- Pyridine reacts with CsSO4F, producing a mixture of products, including 2-methoxy-3-chloropyridine (Stavber & Zupan, 1990).

- Biocatalytic preparation of optically active 4-(N,N-dimethylamino)pyridines for asymmetric catalysis utilizes 4-chloro-2-(1-hydroxybenzyl)pyridine (Busto, Gotor‐Fernández & Gotor, 2006).

- Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides studied the pathway for C-3 lithiation (Gros, Choppin & Fort, 2003).

- Synthesis of 5-methoxylated 3-pyrrolin-2-ones via rearrangement of chlorinated pyrrolidin-2-ones for potential use in agrochemicals or medicinal compounds (Ghelfi et al., 2003).

Catalysis and Materials Science :

- 2-(4-Methoxybenzyloxy)-3-nitropyridine (PMBONPy) reacts with hydroxy groups to give PMB ethers, used in catalysis (Nakano et al., 2001).

- Macrocyclic polyether-diester compounds containing a pyridine subcyclic unit substituted with chloro or methoxy groups form strong complexes with alkylammonium and metal cations (Bradshaw et al., 1980).

Organic Chemistry and Drug Development :

- Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine using POCl3/CH2Cl2/Et3N system for potential pharmaceutical applications (Liang, 2007).

Safety and Hazards

3-Chloro-2-(4-methoxybenzyloxy)pyridine is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it’s recommended to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Mecanismo De Acción

Target of Action

It’s known that pyridine derivatives can interact with various biological targets, including enzymes and receptors, due to their ability to form hydrogen bonds and aromatic interactions .

Biochemical Pathways

Pyridine derivatives are known to be involved in a wide range of biochemical processes.

Pharmacokinetics

Factors such as its molecular weight (24969 g/mol ) and LogP (3.32260 ), which is a measure of its lipophilicity, can influence its pharmacokinetic properties.

Análisis Bioquímico

Cellular Effects

The effects of 3-Chloro-2-(4-methoxybenzyloxy)pyridine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific proteins and enzymes can lead to changes in cellular activities, which can be beneficial or detrimental depending on the context .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Long-term studies have shown that it can have lasting effects on cellular function, both in vitro and in vivo . The stability of the compound in different conditions can influence its effectiveness and safety in research applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. This localization can enhance or inhibit its effects, depending on the context .

Propiedades

IUPAC Name |

3-chloro-2-[(4-methoxyphenyl)methoxy]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2/c1-16-11-6-4-10(5-7-11)9-17-13-12(14)3-2-8-15-13/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNCNZNLAHFBQDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=C(C=CC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674447 | |

| Record name | 3-Chloro-2-[(4-methoxyphenyl)methoxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1033202-56-0 | |

| Record name | 3-Chloro-2-[(4-methoxyphenyl)methoxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-Methyl-2-butenyl)oxy]piperidine hydrochloride](/img/structure/B1421024.png)

![[4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride](/img/structure/B1421029.png)

![4-[5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]aniline](/img/structure/B1421030.png)

![[2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1421034.png)

![1-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azetanecarboxylic acid](/img/structure/B1421039.png)